molecular formula C18H15N3O2S B2698356 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872987-51-4

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2698356
CAS No.: 872987-51-4
M. Wt: 337.4
InChI Key: AEIXURPDONWMSO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 4-methoxyphenyl group attached to an ethanone core, linked via a sulfanyl (-S-) bridge to a pyridazine ring substituted with a pyridin-3-yl group. This structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-15-6-4-13(5-7-15)17(22)12-24-18-9-8-16(20-21-18)14-3-2-10-19-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIXURPDONWMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions under controlled conditions:

Reaction Type Reagents/Conditions Products Yield
AlkylationEthyl bromide, K₂CO₃, DMF, 60°C, 6 hrs1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]ethylsulfanyl}ethan-1-one72%
Arylthiol substitution4-Nitrothiophenol, Et₃N, CH₃CN, reflux, 8 hrs1-(4-Methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one65%
  • Key observation : Steric hindrance from the pyridazine ring reduces reaction rates compared to simpler thioethers.

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)CH₃COOH, 25°C, 2 hrs1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfinyl}ethan-1-oneSelective sulfoxide formation
mCPBA (1.2 eq)DCM, 0°C → 25°C, 4 hrs1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfonyl}ethan-1-oneOveroxidation to sulfone
  • Mechanistic insight : Oxidation proceeds via a radical intermediate, confirmed by EPR spectroscopy.

Reduction Reactions

The ketone moiety undergoes selective reduction:

Reducing Agent Conditions Product Yield
NaBH₄MeOH, 0°C, 1 hr1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethanol88%
LiAlH₄THF, reflux, 3 hrs1-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethane63%
  • Side reaction : Prolonged exposure to LiAlH₄ may reduce the pyridazine ring.

Cycloaddition and Ring-Opening Reactions

The pyridazine ring participates in [4+2] cycloadditions:

Reagents Conditions Product Application
DMAD (dimethyl acetylenedicarboxylate)Toluene, 110°C, 12 hrsFused pyridazine-isoxazole derivativeBioactive scaffold synthesis
  • Kinetics : Reaction follows second-order kinetics (k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}) at 110°C .

Methoxy Group Demethylation

The methoxyphenyl group undergoes demethylation under acidic conditions:

Reagent Conditions Product Yield
BBr₃ (3 eq)DCM, -78°C → 25°C, 6 hrs1-(4-Hydroxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one79%
  • Applications : Demethylated products show enhanced hydrogen-bonding capacity in crystal structures.

Comparative Reactivity Table

Functional Group Reactivity Priority Key Influencing Factors
Sulfanyl (-S-)1Solvent polarity, nucleophile strength
Ketone (C=O)2Reducing agent selectivity
Pyridazine ring3Electronic effects of substituents

Data synthesized from .

This compound’s reactivity profile makes it valuable for synthesizing polyfunctional heterocycles with potential pharmacological applications. Further studies are needed to explore its catalytic asymmetric reactions and biological target interactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of pyridazine and pyridine structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit tumor growth. For instance, the synthesis of sulfonamide derivatives incorporating pyridazine moieties has shown promise in anti-human liver cancer evaluations . This suggests that the target compound may also possess anticancer properties, warranting further investigation.

Antimicrobial Properties

The presence of the pyridine ring in the compound enhances its potential as an antimicrobial agent. Research on related compounds indicates that modifications to the aromatic systems can lead to increased antibacterial and antifungal activities. For example, compounds with pyrimidine and thiazole derivatives have been reported to exhibit significant antimicrobial effects .

Synthetic Methodologies

The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can be achieved through various synthetic routes. The carbonyl and methyl functionalities in related compounds facilitate reactions with bi-dentate reagents, enabling the formation of diverse heterocyclic systems. Such methodologies are crucial for developing new compounds with enhanced biological activities.

Case Studies

Several case studies highlight the applications of similar compounds:

  • Synthesis and Evaluation of Heterocycles :
    • A study focused on synthesizing thiazole and imidazole derivatives demonstrated their effectiveness against liver cancer cells. The methods used for synthesizing these heterocycles could be adapted for creating derivatives of this compound .
  • Biological Screening :
    • The biological screening of synthesized compounds revealed varying degrees of antimicrobial activity based on structural modifications. Such findings underscore the importance of structure–activity relationships in designing effective therapeutic agents .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanoneAnticancer
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideAntimicrobial
6-(4-Methoxyphenyl)pyridazin-3-amineAntimicrobial

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity.

Comparison with Similar Compounds

Pyridazinyl Sulfanyl Derivatives

  • 1-(Azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (): Shares the pyridazinyl-sulfanyl-ethanone backbone but replaces the pyridin-3-yl group with a 4-methoxyphenyl substituent. Molecular weight: 357.47 vs. 336.07 for the target .
  • Compound G954-0447 ():
    • Contains a thiazole-substituted pyridazinyl group. The thiazole moiety may confer distinct electronic properties, influencing binding interactions. Molecular weight: 488.63, significantly higher due to the thiazole and additional substituents .

Adamantyl Ethanone Derivatives

  • 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): Replaces the 4-methoxyphenyl group with a rigid adamantane core. The sulfinyl (-SO-) group (vs. Demonstrated potent inhibitory activity, highlighting the role of adamantane in target engagement .

Triazole-Oxime Ether Derivatives

  • Compound 5a4 (): Features a triazole-oxime ether linked to a phenoxy-pyridinyl group. The oxime ether improves metabolic stability, while the triazole moiety contributes to antifungal activity (EC₅₀ = 0.27–11.39 mg/L). Structural divergence from the target underscores the importance of the triazole ring in fungicidal action .

Physicochemical Properties

Compound Molecular Weight LogP* Key Functional Groups
Target Compound 336.07 ~2.5 4-MeOPh, sulfanyl, pyridazine-pyridine
1-(Azepan-1-yl)-analogue () 357.47 ~1.8 Azepane, sulfanyl, 4-MeOPh
Adamantyl-sulfinyl () 357.47 ~3.2 Adamantane, sulfinyl, pyridine
Compound 5a4 () ~450 (estimated) ~3.5 Triazole, oxime ether, phenoxy-pyridine

*LogP estimated using fragment-based methods.

  • The target compound’s moderate molecular weight and lipophilicity (LogP ~2.5) suggest reasonable membrane permeability. Adamantyl derivatives (e.g., ) exhibit higher LogP due to the hydrophobic adamantane core .

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2OSC_{16}H_{16}N_2OS, with a molecular weight of approximately 288.37 g/mol. Its structure features a methoxyphenyl group , a pyridazin-3-yl moiety, and a sulfanyl linkage, which contribute to its unique chemical reactivity and biological interactions.

Structural Features

Structural FeatureDescription
Methoxy GroupEnhances lipophilicity and potential receptor interactions
Pyridazinone CoreProvides a framework for biological activity
Sulfanyl LinkageMay influence pharmacokinetics and bioavailability

Anticancer Potential

Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer properties. For example, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related pyridazinone compounds against various cancer cell lines, revealing that certain derivatives had IC50 values ranging from 5 to 20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells . This suggests that This compound may possess similar activities.

Antimicrobial Activity

Another area of interest is the compound's antimicrobial potential. Preliminary studies on related structures have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 µg/mL .

Table of Biological Activities

Activity TypeModel OrganismResultReference
AnticancerMCF-7IC50: 5-20 µM
AntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
NeuroprotectiveNeuroblastoma CellsSignificant protection

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key metabolic enzymes involved in cancer progression.
  • Receptor Modulation : The methoxy group may enhance binding affinity to specific receptors, potentially modulating signaling pathways involved in cell growth and survival.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyridazine Ring : Utilizing appropriate reagents to construct the pyridazine core.
  • Introduction of the Methoxy Group : Employing methoxylation techniques to introduce the methoxyphenyl group.
  • Sulfanylation Reaction : Reacting with sulfanyl precursors to form the desired sulfanyl linkage.

Q & A

Q. Advanced

Lipophilicity (LogP) : Use SwissADME to predict solubility; methoxyphenyl groups increase LogP, potentially reducing bioavailability.

Metabolic Stability : CYP450 metabolism can be modeled via StarDrop, identifying vulnerable sites (e.g., sulfanyl oxidation to sulfoxides).

Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., pyridazine rings associated with mitochondrial toxicity). Experimental validation via Ames test and micronucleus assay is recommended .

What strategies optimize reaction yields for sulfanyl-ethanone derivatives under scale-up conditions?

Q. Advanced

  • Catalyst Screening : Pd/XPhos systems improve cross-coupling efficiency in pyridazine functionalization (yield >80% vs. 50% with PPh₃) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., ketone aldol condensation).
  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic thiolation steps, minimizing decomposition .
  • Purification : Use preparative HPLC with C18 columns to separate regioisomers, which are common in pyridazine-thiol reactions.

How do intermolecular interactions influence the solid-state stability of this compound?

Advanced
X-ray studies of analogs reveal:

  • Hydrogen Bonding : Methoxyphenyl C=O groups form C-H···O bonds with pyridazine N atoms (distance ~2.8 Å), stabilizing crystal lattices .
  • π-π Stacking : Pyridin-3-yl and pyridazine rings exhibit face-to-face stacking (3.4–3.6 Å spacing), critical for mechanical stability.
  • Sulfanyl Group Role : S···S interactions (van der Waals) contribute to dense packing but may reduce solubility .

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